5-Chloro-2,3-difluorobenzoic acid
Overview
Description
5-Chloro-2,3-difluorobenzoic acid is an organic compound with the molecular formula C7H3ClF2O2. It is a derivative of benzoic acid, where the benzene ring is substituted with chlorine and fluorine atoms at the 5th, 2nd, and 3rd positions, respectively.
Mechanism of Action
Target of Action
It’s known that halogenated benzoic acid derivatives are valuable intermediates for the synthesis of medicines, including antibacterials . Therefore, it can be inferred that the compound might interact with bacterial proteins or enzymes as its primary targets.
Mode of Action
It’s known that halogenated benzoic acids can participate in various chemical reactions such as nitration, selective reduction, diazotisation, and chlorination . These reactions might alter the structure of the target proteins or enzymes, thereby affecting their function.
Action Environment
Environmental factors such as pH, temperature, and presence of other compounds can influence the action, efficacy, and stability of 5-Chloro-2,3-difluorobenzoic acid . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,3-difluorobenzoic acid typically involves the halogenation of benzoic acid derivatives. One common method is the direct fluorination and chlorination of benzoic acid using appropriate halogenating agents under controlled conditions. For instance, the reaction of 2,3-difluorobenzoic acid with chlorine gas in the presence of a catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where benzoic acid derivatives are treated with chlorine and fluorine sources in reactors designed for high efficiency and yield. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to ensure the selective substitution of the desired positions on the benzene ring .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2,3-difluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Chloro-2,3-difluorobenzoic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4,5-difluorobenzoic acid
- 2,3-Difluorobenzoic acid
- 5-Chloro-2,4-difluorobenzoic acid
Uniqueness
5-Chloro-2,3-difluorobenzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
5-chloro-2,3-difluorobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF2O2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEQGFPRIWHFFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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